4-Trifluoromethylphenylthioethanol
Overview
Description
4-Trifluoromethylphenylthioethanol is an organic compound with the molecular formula C9H9F3OS and a molecular weight of 222.23 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a thioethanol moiety. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound a valuable compound in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Trifluoromethylphenylthioethanol can be achieved through several methods. One common approach involves the reaction of 4-trifluoromethylphenylthiol with ethylene oxide under basic conditions. This reaction typically requires a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic attack of the thiol group on the ethylene oxide, resulting in the formation of the desired thioethanol compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of flow chemistry allows for better control over reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Trifluoromethylphenylthioethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form the corresponding sulfoxide or sulfone derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding thiol or alcohol derivatives.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiols, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Trifluoromethylphenylthioethanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Trifluoromethylphenylthioethanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
- 4-Trifluoromethylphenol
- 4-Trifluoromethylbenzyl alcohol
- 4-Trifluoromethylthiophenol
Comparison: Compared to these similar compounds, 4-Trifluoromethylphenylthioethanol is unique due to the presence of both a trifluoromethyl group and a thioethanol moiety. This combination imparts distinct chemical and physical properties, such as increased reactivity and stability, making it a valuable compound in various applications .
Properties
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]sulfanylethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3OS/c10-9(11,12)7-1-3-8(4-2-7)14-6-5-13/h1-4,13H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTBDPWZFUOFNIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)SCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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